molecular formula C23H20N2O3 B2956459 (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide CAS No. 324540-62-7

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

Cat. No. B2956459
CAS RN: 324540-62-7
M. Wt: 372.424
InChI Key: JAQFJIZMKCPZAP-NBVRZTHBSA-N
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Description

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a derivative of acrylamide and has been synthesized using various methods.

Scientific Research Applications

Corrosion Inhibition

One application of acrylamide derivatives, closely related to (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide, is in the field of corrosion inhibition. A study on acrylamide derivatives including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) demonstrated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds were examined using chemical and electrochemical methods, and the results indicated that they could be considered as mixed-type inhibitors, significantly reducing the value of the double-layer capacitance and reaching high efficiencies in corrosion prevention (Abu-Rayyan et al., 2022).

Green Organic Chemistry and Enantioselective Ene-Reduction

In green organic chemistry, E-2-cyano-3(furan-2-yl) acrylamide was synthesized under microwave radiation and subjected to enantioselective ene-reduction using marine and terrestrial-derived fungi. This process yielded (R)-2-cyano-3-(furan-2-yl)propanamide with high isolated yield and enantiomeric excess. The absolute configuration of the product was determined through theoretical calculations, showcasing the potential of these compounds in producing chiral centers in organic synthesis (Jimenez et al., 2019).

Mechanofluorochromic Properties

Acrylamide derivatives also exhibit interesting mechanofluorochromic properties. A study on 3-aryl-2-cyano acrylamide derivatives highlighted their varying optical properties due to different stacking modes. These compounds showed changes in luminescence and emission peaks upon mechanical grinding, which could be attributed to phase transformations from crystalline to amorphous phases. This suggests their potential use in developing fluorescence switching materials (Song et al., 2015).

Novel Synthesis Techniques

Innovative synthesis methods have also been explored for these compounds. For example, novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides has been achieved through a one-pot reaction, with the stereochemistry and structures confirmed by various spectroscopic methods (Bondock et al., 2014).

properties

IUPAC Name

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-3-27-20-10-8-19(9-11-20)25-23(26)18(15-24)14-21-12-13-22(28-21)17-6-4-16(2)5-7-17/h4-14H,3H2,1-2H3,(H,25,26)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQFJIZMKCPZAP-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

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